(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate
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Overview
Description
. This compound is characterized by its unique structure, which includes a chlorophenyl group and a tert-butylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate typically involves the condensation of 4-chlorobenzaldehyde with 4-tert-butylbenzoic acid in the presence of a suitable catalyst. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction proceeds with moderate to excellent yields and high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-[(4-bromophenyl)methylidene]amino 4-tert-butylbenzoate
- (E)-[(4-fluorophenyl)methylidene]amino 4-tert-butylbenzoate
- (E)-[(4-methylphenyl)methylidene]amino 4-tert-butylbenzoate
Uniqueness
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(2,3)15-8-6-14(7-9-15)17(21)22-20-12-13-4-10-16(19)11-5-13/h4-12H,1-3H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUIPOQODBUBI-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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